5-iodo-1-(trifluoromethyl)-1H-pyrazole
Description
Overview of Pyrazole (B372694) Chemistry and its Significance in Heterocyclic Research
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.comnih.gov This structural motif is a cornerstone in heterocyclic chemistry, largely due to its prevalence in a multitude of biologically active compounds and its versatility as a synthetic intermediate. mdpi.comresearchgate.netnih.gov The pyrazole ring is aromatic, possessing a delocalized 6π-electron system. chemicalbook.com This aromaticity, coupled with the presence of two nitrogen atoms—one pyrrole-like and one pyridine-like—confers upon pyrazoles a unique set of chemical properties, including the ability to act as both weak acids and bases. mdpi.comchim.it
The fundamental structure of a pyrazole is a planar, five-membered ring. chemicalbook.com The nature and position of substituents on the pyrazole ring significantly influence its physical and chemical properties. chim.it For instance, the electron density is highest at the C4 position, making it susceptible to electrophilic attack, while the C3 and C5 positions are more prone to nucleophilic attack. chemicalbook.comchim.it The presence of substituents can also lead to tautomerism, particularly in N-unsubstituted pyrazoles, which can influence their reactivity and biological interactions. nih.gov
The synthesis of the pyrazole core has been a subject of intense research for over a century, evolving from classical methods to more sophisticated and efficient strategies. researchgate.netresearchgate.net The most traditional and widely used method is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. researchgate.netresearchgate.netnih.gov Other significant synthetic routes include:
1,3-Dipolar Cycloadditions: This method involves the reaction of a diazo compound with an alkyne or alkene. researchgate.netresearchgate.net
Multicomponent Reactions (MCRs): These reactions offer an efficient and atom-economical approach to constructing complex pyrazole derivatives in a single step. mdpi.comnih.gov
Metal-Catalyzed Cross-Coupling Reactions: These have become indispensable for the functionalization of pre-formed pyrazole rings. tandfonline.com
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net
The development of these methods has enabled the synthesis of a vast library of pyrazole derivatives with diverse substitution patterns. mdpi.comtandfonline.com
Importance of Halogenation in Pyrazole Functionalization
Halogenation is a powerful tool for the functionalization of pyrazole rings, providing a handle for further synthetic transformations. The introduction of a halogen atom can modulate the electronic properties of the ring and serve as a leaving group in cross-coupling reactions, enabling the introduction of a wide array of other functional groups.
Among the halogens, iodine holds a special place in pyrazole chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodinated pyrazoles highly reactive intermediates, particularly in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions. rsc.orgnih.gov This reactivity allows for the construction of complex molecular architectures that would be difficult to access through other means. The iodine atom itself can also participate in various chemical transformations, including nucleophilic substitution and oxidation reactions. smolecule.com
The ability to control the position of halogenation on the pyrazole ring is crucial for the synthesis of specific isomers. Several methods have been developed to achieve regioselective iodination of pyrazoles. For instance, direct iodination of 1-aryl-3-CF3-1H-pyrazoles with elemental iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to afford 4-iodo derivatives in a highly regioselective manner. rsc.orgnih.gov In contrast, treatment of the same pyrazoles with n-butyllithium followed by trapping with elemental iodine leads exclusively to the formation of 5-iodo derivatives. rsc.orgnih.gov These distinct regiochemical outcomes highlight the importance of the chosen reaction conditions in directing the functionalization of the pyrazole core.
Incorporation of Trifluoromethyl Groups into Heterocyclic Systems
The synthesis of trifluoromethylated heterocycles can be achieved through various methods, including the use of trifluoromethylating agents or by building the heterocyclic ring from trifluoromethyl-containing precursors. tandfonline.comtandfonline.com For pyrazoles specifically, a common approach involves the condensation of trifluoromethyl-β-diketones with hydrazines. tandfonline.comtandfonline.com However, this method can sometimes lead to mixtures of regioisomers. acs.org More recent strategies focus on direct trifluoromethylation of the heterocyclic ring. pnas.org
Interactive Data Table: Properties of Related Pyrazole Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Iodo-1-methyl-1H-pyrazole | 34091-51-5 | C4H5IN2 | 208.00 | 76-81 sigmaaldrich.com |
| 5-Iodo-1H-pyrazole | 1007351-17-8 | C3H3IN2 | 193.97 | - |
| 1-Cyclopropyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine | 2090722-48-6 | C7H7F3IN3 | 330.05 | - |
Impact of Trifluoromethylation on Electronic and Steric Profiles of Organic Compounds
The substitution of a methyl group with a trifluoromethyl group imparts profound changes to a molecule's characteristics. The CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, a property that can significantly influence the acidity, basicity, and reactivity of the heterocyclic ring to which it is attached. mdpi.commdpi.com This electronic perturbation can enhance binding affinity to target proteins through modified hydrogen bonding and electrostatic interactions. mdpi.comnih.gov
From a steric perspective, the trifluoromethyl group is considerably larger than a methyl group and is often considered a bioisostere for larger groups like isopropyl. nih.govresearchgate.net While its van der Waals radius is compact, its presence can create a significant steric footprint, influencing the conformation of the molecule and its ability to fit into the active site of an enzyme or receptor. mdpi.comjst.go.jp Furthermore, the trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its permeability across biological membranes. mdpi.comnih.gov
Table 1: Comparison of Methyl and Trifluoromethyl Group Properties
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact of Trifluoromethylation |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing mdpi.commdpi.com | Alters reactivity and molecular interactions |
| Hansch Lipophilicity Parameter (π) | +0.56 | +0.88 mdpi.comnih.gov | Increases lipophilicity, affecting membrane permeability |
| Van der Waals Radius (Å) | 2.00 | 2.44 | Increases steric bulk |
| Bond Dissociation Energy (C-X, kJ/mol) | C-H: ~414 | C-F: ~485 mdpi.com | Enhances metabolic stability |
Strategies for Introduction of Trifluoromethyl Moieties into Heterocycles
The recognized importance of trifluoromethylated heterocycles has driven the development of numerous synthetic strategies for their preparation. These methods can be broadly categorized into two main approaches: the introduction of a CF3 group onto a pre-existing heterocycle, and the use of trifluoromethylated building blocks in the construction of the heterocyclic ring. nih.govthieme-connect.com
Direct trifluoromethylation of heterocycles can be achieved using various reagents, though these methods can sometimes suffer from issues of regioselectivity and harsh reaction conditions. acs.org A more common and often more controlled approach involves the use of trifluoromethyl-containing synthons. nih.govrsc.org These can include trifluoromethylated 1,3-dicarbonyl compounds, which can be condensed with hydrazines to form the pyrazole ring, or through cycloaddition reactions using trifluoromethylated dipolarophiles or 1,3-dipoles. nih.govacs.org For instance, the [3+2] cycloaddition of in-situ generated trifluoroacetonitrile (B1584977) imines with various dipolarophiles is a powerful method for constructing trifluoromethylated pyrazoles. nih.govacs.org
Table 2: Selected Strategies for the Synthesis of Trifluoromethylated Pyrazoles
| Strategy | Description | Key Reagents/Intermediates | Reference |
| Condensation | Reaction of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative. | Trifluoroacetylacetone, Hydrazines | nih.govacs.org |
| [3+2] Cycloaddition | Reaction of a trifluoromethylated 1,3-dipole with a dipolarophile. | Trifluoroacetonitrile imines, Alkenes, Alkynes | nih.govacs.org |
| From Trifluoromethylated Building Blocks | Synthesis from readily available fluorinated starting materials. | 2-Bromo-3,3,3-trifluoropropene (BTP) | thieme-connect.com |
| Direct Trifluoromethylation | Introduction of a CF3 group onto a pre-existing pyrazole ring. | Togni reagent, Umemoto's reagent | acs.org |
Contextualization of 5-Iodo-1-(trifluoromethyl)-1H-pyrazole within Advanced Heterocyclic Synthesis
The compound 5-iodo-1-(trifluoromethyl)-1H-pyrazole is a prime example of a highly valuable synthetic intermediate. Its structure contains two key features that make it particularly useful in the construction of more complex molecules. Firstly, the trifluoromethyl group at the 1-position imparts the desirable electronic and metabolic stability properties discussed previously. acs.org The N-CF3 moiety is known to be hydrolytically stable when the nitrogen is part of an electron-deficient ring system like pyrazole. acs.org
Secondly, and crucially for its role as a synthetic building block, is the presence of the iodine atom at the 5-position. Halogenated pyrazoles, especially iodinated ones, are versatile precursors for a variety of cross-coupling reactions. researchgate.netnih.gov The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds through reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netnih.gov
The synthesis of 5-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles has been achieved through the regioselective iodination of the corresponding 1-aryl-3-(trifluoromethyl)-1H-pyrazole. nih.gov This is accomplished by treatment with n-butyllithium to generate a lithium pyrazolide intermediate, which is then trapped with elemental iodine to exclusively yield the 5-iodo derivative. nih.gov This regioselectivity is critical for ensuring the correct connectivity in subsequent synthetic steps.
Therefore, 5-iodo-1-(trifluoromethyl)-1H-pyrazole serves as a strategic linchpin, allowing for the introduction of a trifluoromethylated pyrazole core into a larger molecular framework. This enables the rapid generation of libraries of complex, highly substituted pyrazoles for screening in drug discovery and agrochemical research programs. The combination of the stabilizing trifluoromethyl group and the synthetically versatile iodo-substituent makes this compound a powerful tool in the arsenal (B13267) of the modern synthetic chemist.
Properties
CAS No. |
2648965-95-9 |
|---|---|
Molecular Formula |
C4H2F3IN2 |
Molecular Weight |
262 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Iodo 1 Trifluoromethyl 1h Pyrazole and Analogous Structures
Precursor Synthesis Strategies for Pyrazole (B372694) Core with Suitable Functionality
The foundational step in synthesizing the target compound is the creation of the 1-(trifluoromethyl)-1H-pyrazole ring. This is typically achieved through cyclization reactions involving a trifluoromethyl-containing hydrazine (B178648) and a suitable three-carbon component. nih.govyoutube.com
Cyclocondensation Reactions for Pyrazole Ring Formation
The most classical and widely used method for forming the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govyoutube.com To obtain the 1-(trifluoromethyl)-1H-pyrazole core, trifluoromethylhydrazine is reacted with a 1,3-dicarbonyl compound. acs.org The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com
Microwave irradiation has been shown to accelerate these cyclocondensation reactions, often under solvent-free conditions. scielo.br For example, the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines can be efficiently promoted by microwaves to yield trifluoromethyl-substituted pyrazoles. scielo.br The choice of solvent can also dramatically influence the regioselectivity of the reaction, with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) favoring the formation of specific isomers. acs.org
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| (3,5-dichlorophenyl)hydrazine | (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | Ethanol, Reflux | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | bibliomed.org |
| 4-alkoxy-1,1,1-trifluoro-3-alken-2-one | Phenylhydrazine (B124118) | Microwave irradiation, solvent-free | 3-Trifluoromethyl-1-phenyl-1H-pyrazole | scielo.br |
| 1,3-Diketone | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | N-methylpyrazole (with high regioselectivity) | acs.org |
Synthesis of Hydrazine Derivatives for Pyrazole Annulation
A significant challenge in the synthesis of N-trifluoromethyl pyrazoles is the accessibility and stability of trifluoromethylhydrazine. acs.org It is often generated in situ due to its instability. acs.org A common precursor is di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate, which can be synthesized by reacting di-tert-butyl azodicarboxylate with sodium triflinate (CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP). acs.org The protective Boc groups can then be removed under acidic conditions, for instance using HCl in dioxane, to generate trifluoromethylhydrazine hydrochloride transiently for immediate use in cyclization reactions. acs.org
A one-pot synthesis has been developed where di-Boc trifluoromethylhydrazine is treated with a 1,3-dicarbonyl substrate in the presence of a strong acid like p-toluenesulfonic acid (TsOH) in dichloromethane (B109758) (DCM). acs.org This method effectively traps the transiently generated trifluoromethylhydrazine to form a diverse range of N-trifluoromethyl pyrazoles. acs.org
Preparation of Trifluoromethyl-Containing Building Blocks for Pyrazole Synthesis
An alternative to using trifluoromethylhydrazine is to employ a building block that already contains the trifluoromethyl group, which is then reacted with a simple hydrazine. rsc.org Trifluoromethylated β-ketoesters, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (TFBO), are versatile precursors. acs.orgenamine.net The reaction of TFBO with methylhydrazine, for example, yields a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. acs.orgenamine.net
Another important class of building blocks are trifluoromethylated nitrile imines, which can be generated in situ from trifluoroacetonitrile (B1584977). acs.org These undergo [3+2] cycloaddition reactions with various dipolarophiles like enones or alkynes to form trifluoromethylated pyrazoles and pyrazolines. acs.orgnih.gov For instance, reacting in situ generated trifluoroacetonitrile imines with chalcones leads to 5-acyl-pyrazolines, which can then be oxidized to fully substituted pyrazoles. acs.org
Iodination Approaches for Regioselective Functionalization at the 5-Position
Once the 1-(trifluoromethyl)-1H-pyrazole core is synthesized, the next crucial step is the regioselective introduction of an iodine atom at the 5-position. The electronic properties of the pyrazole ring, influenced by the N-trifluoromethyl group, direct the outcome of electrophilic substitution reactions.
Direct Iodination Techniques Utilizing Elemental Iodine and Oxidants
Direct iodination of pyrazoles typically involves an electrophilic substitution mechanism using elemental iodine (I₂) in the presence of an oxidizing agent. nih.gov Common oxidants include nitric acid, hydrogen peroxide, or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govstackexchange.com However, for 1-aryl-3-CF₃-pyrazoles, direct iodination with I₂/CAN has been shown to be highly regioselective for the C4-position, not the desired C5-position. nih.gov This selectivity is a result of the electronic directing effects of the substituents on the pyrazole ring. Therefore, direct iodination is generally not a suitable method for obtaining the 5-iodo isomer of 1-(trifluoromethyl)-1H-pyrazole.
Metal-Mediated Iodination Reactions
To achieve exclusive iodination at the 5-position, a metal-mediated approach is highly effective. nih.gov This strategy involves the deprotonation of the pyrazole ring at the most acidic proton, which in the case of 1-substituted-3-(trifluoromethyl)pyrazoles, is at the C5-position. nih.govevitachem.com
The procedure typically involves treating the 1-(trifluoromethyl)-1H-pyrazole precursor with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C). nih.govevitachem.com This generates a stable lithium pyrazolide intermediate in situ. evitachem.com This lithiated species then acts as a potent nucleophile and is quenched by adding an electrophilic iodine source, most commonly elemental iodine (I₂). nih.govevitachem.com This sequence results in the exclusive formation of the 5-iodo-1-(trifluoromethyl)-1H-pyrazole derivative. nih.gov This method's high regioselectivity makes it the preferred route for synthesizing the title compound and its analogs. nih.govevitachem.com
| Method | Reagents | Position of Iodination | Outcome | Reference |
|---|---|---|---|---|
| Direct Iodination | I₂, Ceric Ammonium Nitrate (CAN) | C4 | Highly regioselective for the 4-iodo isomer | nih.gov |
| Metal-Mediated Iodination | 1. n-Butyllithium (n-BuLi) 2. I₂ | C5 | Exclusive formation of the 5-iodo isomer | nih.gov |
Hypervalent Iodine Reagents in Pyrazole Iodination
The introduction of an iodine atom onto a pyrazole ring is a critical transformation in organic synthesis, and hypervalent iodine reagents have become indispensable for this purpose. These reagents are favored for their mild reaction conditions, high efficiency, and broad functional group tolerance, offering a safer alternative to traditional methods. acs.orgtandfonline.comorganic-chemistry.org
Common hypervalent iodine reagents used for the iodination of pyrazoles include N-iodosuccinimide (NIS), (diacetoxyiodo)benzene (B116549) (PIDA), and iodine monochloride (ICl). acs.orgtandfonline.comchemicalbook.com The combination of PIDA with molecular iodine (I₂) has proven to be an excellent system for the iodination of pyrazole derivatives, often proceeding at room temperature with high yields. tandfonline.com This method presents several advantages over classical techniques, such as requiring less iodine and resulting in simpler product isolation. tandfonline.com The reactivity of these systems can be further enhanced with acid catalysts to iodinate less reactive pyrazole substrates.
The general mechanism involves the electrophilic attack of the iodine species on the electron-rich pyrazole ring. This proceeds through a high-energy intermediate (a Wheland intermediate), which then rearomatizes by losing a proton to yield the final iodinated product. The choice of reagent can significantly influence the reaction's success. For instance, reagents like Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are powerful oxidants used in various heterocycle syntheses. tandfonline.com
Below is a table summarizing the use of various iodinating systems on pyrazole substrates:
| Reagent System | Substrate Example | Product | Yield | Reference |
| IBD/I₂ in CH₂Cl₂ | 3,5-Dimethylpyrazole | 3,5-Dimethyl-4-iodopyrazole | High | tandfonline.com |
| ICl in Acetic Acid | 1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole | 4-Iodo-1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole | - | chemicalbook.com |
| PIFA/I₂ | Indole Derivatives | 3-Iodoindole Derivatives | - | tandfonline.com |
Strategies for Controlling Regioselectivity in Pyrazole Iodination (e.g., C(4) vs C(5))
Controlling where the iodine atom attaches to the pyrazole ring—either at the C(4) or C(5) position—is a significant synthetic challenge. The outcome is governed by a delicate interplay of steric hindrance, electronic effects, and the reaction conditions. nih.govrsc.org
A primary strategy for achieving regioselectivity is through directed ortho-metalation , followed by iodination. This method involves using a strong base, like n-butyllithium (n-BuLi), to deprotonate the most acidic proton on the pyrazole ring, which is typically at the C(5) position. The resulting lithium pyrazolide intermediate is then quenched with an iodine source (I₂) to exclusively yield the 5-iodo derivative. nih.govrsc.org This approach provides excellent control for C(5) iodination.
Conversely, to achieve C(4) iodination, electrophilic iodination methods are employed. For pyrazoles with substituents at the N(1) and C(3) positions, the C(4) position is often favored electronically. For example, using ceric ammonium nitrate (CAN) with molecular iodine has been shown to be highly regioselective for the C(4) position in 1-aryl-3-(trifluoromethyl)pyrazoles. nih.govrsc.org The diagnostic singlet in the ¹H NMR spectrum for the C(5)-H proton confirms the exclusive formation of the 4-iodo product. nih.govrsc.org
The following table illustrates the regiocontrol achieved under different reaction conditions for 1-aryl-3-CF₃-pyrazoles:
| Iodination Method | Position Selectivity | Reagents | Typical Outcome | Reference |
| Lithiation-Iodination | C(5) | n-BuLi, then I₂ | Exclusive 5-iodo derivatives | nih.govrsc.org |
| Electrophilic Iodination | C(4) | CAN, I₂ | Highly selective for 4-iodo derivatives | nih.govrsc.org |
N-Trifluoromethylation Methodologies for Pyrazole Systems
The introduction of a trifluoromethyl (CF₃) group at a pyrazole nitrogen significantly impacts the molecule's properties, enhancing its potential for pharmaceutical applications. nih.govacs.org This is typically achieved using electrophilic trifluoromethylating reagents, often referred to as "CF₃⁺" sources. nih.govbrynmawr.edu
Hypervalent iodine-based reagents, such as the Togni reagents, are highly effective for the direct N-trifluoromethylation of various azoles, including pyrazoles. nih.govbrynmawr.edu Another class of powerful reagents is the Umemoto reagents, which are sulfonium-based and can also trifluoromethylate a wide range of nitrogen heterocycles. brynmawr.edu The reaction often involves an in-situ silylation of the pyrazole followed by an acid-catalyzed CF₃ transfer, which provides access to previously challenging N-CF₃ compounds. nih.gov
The synthesis of N-trifluoromethylated pyrazoles can be approached in different ways. A sequential strategy involves first preparing the pyrazole ring and then introducing the CF₃ group onto the nitrogen. researchgate.net
A more convergent approach involves using a pre-functionalized building block . For instance, trifluoromethylhydrazine can be reacted with a 1,3-dicarbonyl compound to construct the N-CF₃ pyrazole ring directly. acs.org Recent studies have explored the in-situ generation of transient trifluoromethylhydrazine from precursors like di-Boc trifluoromethylhydrazine. acs.org Despite its short half-life in solution (around 6 hours), this reactive intermediate can be trapped by various 1,3-dicarbonyls to produce a diverse array of N-trifluoromethyl pyrazoles in good yields. acs.org This method avoids the direct handling of potentially unstable reagents and allows for a one-pot synthesis. acs.org
Multi-Step Synthetic Sequences for 5-Iodo-1-(trifluoromethyl)-1H-Pyrazole
One logical pathway involves:
Formation of the Pyrazole Ring : Starting with an appropriate 1,3-dicarbonyl precursor and hydrazine to form the pyrazole core.
N-Trifluoromethylation : Introduction of the CF₃ group onto the N(1) position using an electrophilic trifluoromethylating reagent.
Regioselective C(5) Iodination : Utilizing a directed metalation approach (e.g., n-BuLi) to deprotonate the C(5) position, followed by quenching with an iodine source.
An alternative route could involve the initial synthesis of an iodinated pyrazole, followed by N-trifluoromethylation. However, the strongly electron-withdrawing nature of the iodine atom could complicate the subsequent N-trifluoromethylation step.
Protecting groups are essential tools for managing the reactivity of the two nitrogen atoms in the pyrazole ring, thereby ensuring regiocontrol in subsequent functionalization steps. nih.govorgsyn.orgrsc.org
A common strategy involves protecting one of the pyrazole nitrogens to direct substitution to a specific site. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is effective. It can direct arylation to the C-5 position. A key development is the "SEM switch," a one-step transposition of the SEM group from one nitrogen to the other, which cleverly transforms an unreactive C-3 position into a reactive C-5 position, enabling sequential functionalization. nih.gov
Another widely used protecting group is the tetrahydropyranyl (THP) group. It can be introduced under green, solvent-free conditions and is valuable for directing lithiation and subsequent alkylation or halogenation. rsc.org The tert-butyl group is also a noteworthy, atom-economical protecting group that can be removed under acidic conditions. orgsyn.org
The use of a protecting group, such as an ethoxyethyl group, has been demonstrated in the synthesis of 1-(1-ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazole, a close analog of the target compound. arkat-usa.org This strategy allows for the manipulation of the pyrazole core before the final deprotection to reveal the N-H pyrazole if needed.
The following table lists common protecting groups for pyrazoles and their removal conditions:
| Protecting Group | Abbreviation | Removal Conditions | Reference |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride source (e.g., TBAF) or acid | nih.gov |
| Tetrahydropyranyl | THP | Acidic conditions (e.g., HCl) | rsc.org |
| tert-Butyl | t-Bu | Aqueous acid | orgsyn.org |
| p-Methoxybenzyl | PMB | Oxidative conditions | - |
| 2,4-Dinitrophenyl | DNP | Nucleophile (e.g., piperidine) | - |
Optimization of Reaction Conditions for Yield and Purity in Multi-Step Syntheses
Research into the synthesis of related trifluoromethylated pyrazoles has highlighted several critical parameters that can be fine-tuned. For instance, in the synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, the Sonogashira cross-coupling reaction of a 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole intermediate was extensively optimized. researchgate.net The choice of catalyst, ligand, base, and solvent all played a pivotal role in achieving high conversion rates. The presence of the electron-withdrawing trifluoromethyl group was noted to make the cross-coupling reaction challenging, necessitating the careful selection of an appropriate ancillary ligand like XPhos to achieve the desired product in good yield. researchgate.net
The following table summarizes the optimization of the Sonogashira coupling reaction for a model substrate, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with (trimethylsilyl)acetylene, which provides insights into the conditions that could be adapted for analogous transformations.
Table 1: Optimization of Sonogashira Coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₂Cl₂ (5) | - | Et₃N | MeCN | 80 | 24 | <5 |
| 2 | Pd(PPh₃)₂Cl₂ (5) | PPh₃ (10) | Et₃N | MeCN | 80 | 24 | <5 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Dioxane | 100 | 24 | 95 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₂CO₃ | Toluene | 110 | 18 | 85 |
| 5 | PdCl₂(PCy₃)₂ (5) | - | t-BuOK | THF | 65 | 24 | 20 |
Data compiled from a study on a related trifluoromethylated pyrazole. researchgate.net
Furthermore, the regioselective iodination of 1-aryl-3-CF₃-1H-pyrazoles has been systematically studied. The direct iodination to achieve the 5-iodo derivative can be accomplished by the deprotonation of the pyrazole ring using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an iodine source. This method has been shown to produce 5-iodo derivatives exclusively. nih.gov The optimization of this step involves controlling the temperature, the stoichiometry of the base and the iodine source, and the reaction time to prevent side reactions and ensure high yields.
Flow Chemistry Approaches in Trifluoromethylated Pyrazole Synthesis
Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis of trifluoromethylated pyrazoles, which can involve hazardous reagents or intermediates, is particularly amenable to flow chemistry approaches.
A notable application of flow chemistry is in the synthesis of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles. In one study, the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole was performed in a flow reactor, allowing for precise control over the reaction temperature and time, which is critical for handling the highly reactive organolithium intermediate. enamine.net This continuous process enabled the safe and efficient generation of the lithiated species, which could then be quenched with various electrophiles to introduce functionality at the 5-position.
The table below illustrates typical parameters for the flow synthesis of a functionalized pyrazole, highlighting the precise control offered by this technology.
Table 2: Parameters for Continuous Flow Lithiation and Functionalization of a Trifluoromethylated Pyrazole Analog
| Parameter | Value |
|---|---|
| Reactor Type | Microreactor |
| Substrate | 1-methyl-3-(trifluoromethyl)-1H-pyrazole |
| Reagent | n-Butyllithium in hexane (B92381) |
| Solvent | Tetrahydrofuran (THF) |
| Flow Rate (Substrate) | 0.5 mL/min |
| Flow Rate (Reagent) | 0.5 mL/min |
| Residence Time | 2 minutes |
| Temperature | -20 °C |
| Quenching Reagent | Iodine in THF |
| Yield | >85% |
Data based on a practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. enamine.net
Moreover, multi-step telescoped continuous flow processes have been developed for the synthesis of highly substituted pyrazoles. mit.edu These "assembly line" syntheses involve passing the starting materials through sequential reactor modules where different transformations occur, avoiding the need for isolation and purification of intermediates. This approach has been successfully applied to the synthesis of various pyrazole derivatives, demonstrating the potential for rapid and efficient production of complex molecules. mit.edu While a specific flow synthesis for 5-iodo-1-(trifluoromethyl)-1H-pyrazole has not been detailed, the principles and methodologies developed for analogous structures provide a clear blueprint for its future development. mdpi.comrsc.org
Reactivity and Chemical Transformations of 5 Iodo 1 Trifluoromethyl 1h Pyrazole and Its Derivatives
Reactions Involving the C-I Bond at the 5-Position
The C-I bond at the 5-position is the primary site of chemical modification for this class of compounds. Its relatively low bond strength compared to other carbon-halogen bonds makes it an excellent leaving group in a variety of transformations, particularly in the formation of new carbon-carbon bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are extensively used to functionalize aryl and heteroaryl halides. researchgate.net 5-Iodo-1-(trifluoromethyl)-1H-pyrazole derivatives are excellent substrates for these transformations, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties.
The Suzuki-Miyaura coupling reaction is a highly efficient method for creating biaryl and heteroaryl-aryl structures by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org Derivatives of 5-iodo-1-(trifluoromethyl)-1H-pyrazole readily participate in this reaction. For instance, 1-aryl-5-iodo-3-(trifluoromethyl)-1H-pyrazoles have been successfully coupled with phenylboronic acid. rsc.org The reaction typically employs a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate in a mixed solvent system. rsc.org This methodology provides a direct route to 5-aryl-1-(trifluoromethyl)-1H-pyrazole derivatives, which are valuable scaffolds in medicinal and materials chemistry. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 5-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 62% | rsc.org |
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. libretexts.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine. organic-chemistry.org The C-I bond of 5-iodo-1-(trifluoromethyl)-1H-pyrazole derivatives is highly reactive under Sonogashira conditions, allowing for the efficient introduction of various alkynyl groups. rsc.org Studies have shown that coupling with terminal alkynes like phenylacetylene (B144264) proceeds smoothly using a Pd(PPh₃)₄ catalyst and a copper(I) iodide (CuI) co-catalyst in a tetrahydrofuran (THF) and triethylamine (Et₃N) solvent mixture at elevated temperatures. rsc.orgnih.gov This reaction is pivotal for synthesizing conjugated enynes and arylalkynes, which are important in materials science and as precursors for more complex heterocyclic systems. vinhuni.edu.vnresearchgate.net
Table 2: Examples of Sonogashira Coupling Reactions
| Starting Material | Coupling Partner | Catalyst System | Solvent/Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | THF / Et₃N | 5-(Phenylethynyl)-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Not specified | rsc.orgnih.gov |
While specific examples for 5-iodo-1-(trifluoromethyl)-1H-pyrazole are not prominently documented in recent literature, the Negishi and Stille couplings represent highly plausible and potent methods for its functionalization.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgresearchgate.net Given the high reactivity of aryl iodides in other palladium-catalyzed reactions, it is expected that 5-iodo-1-(trifluoromethyl)-1H-pyrazole would efficiently couple with various alkyl-, alkenyl-, and arylzinc halides. organic-chemistry.org This reaction is known for its high functional group tolerance. organic-chemistry.org
The Stille coupling utilizes an organotin reagent to couple with an organic halide in the presence of a palladium catalyst. libretexts.org This method is also effective for creating C-C bonds with aryl iodides and is known to be successful in synthesizing complex molecules. rsc.org Both Negishi and Stille reactions would be valuable for expanding the chemical space accessible from 5-iodo-1-(trifluoromethyl)-1H-pyrazole, allowing for the introduction of a wide range of carbon-based substituents.
Direct nucleophilic substitution of the iodine atom on an sp²-hybridized carbon, as in 5-iodo-1-(trifluoromethyl)-1H-pyrazole, is generally challenging under classical Sₙ2 conditions. cas.cncsbsju.edu However, the pyrazole (B372694) ring, particularly when substituted with a strong electron-withdrawing trifluoromethyl group, can be activated towards nucleophilic aromatic substitution (SₙAr). While iodine is an excellent leaving group, SₙAr reactions typically proceed more readily with more electronegative halogens like fluorine or chlorine.
Despite these challenges, certain strong nucleophiles can displace the iodide, although this pathway is often less efficient than cross-coupling or metal-halogen exchange routes. smolecule.com The utility of direct nucleophilic substitution is often limited by the need for harsh reaction conditions or highly activated substrates.
Metal-halogen exchange reactions are fundamental in organometallic chemistry for converting organic halides into highly reactive organometallic reagents. ethz.ch These reactions are typically very fast, kinetically controlled, and proceed readily with aryl iodides. wikipedia.org
Lithium-Halogen Exchange: This reaction involves treating the iodo-pyrazole with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. scribd.com The exchange is rapid and results in the formation of a 5-lithio-1-(trifluoromethyl)-1H-pyrazole intermediate. wikipedia.orgpku.edu.cn This powerful nucleophile can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the 5-position. In fact, a key synthetic route to 5-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles involves the treatment of the parent 1-aryl-3-(trifluoromethyl)-1H-pyrazole with n-BuLi to generate the 5-lithiated species, which is then quenched with elemental iodine. rsc.orgnih.gov
Magnesium-Halogen Exchange: This transformation converts the C-I bond into a C-Mg bond, forming a Grignard reagent. The exchange is typically performed using reagents like isopropylmagnesium chloride (i-PrMgCl) or its more reactive lithium chloride complex (i-PrMgCl·LiCl) at low temperatures. nih.govscribd.com This method has gained popularity due to its excellent functional group tolerance, allowing for the preparation of complex organomagnesium compounds that are not accessible through direct magnesium insertion. nih.govclockss.org The resulting 5-magnesio-1-(trifluoromethyl)-1H-pyrazole is a strong nucleophile that can be used in subsequent reactions, including cross-coupling, acylation, and addition to carbonyls. clockss.orguni-muenchen.de
Transformations Involving the N-Trifluoromethyl Group
Stability and Reactivity of the N-CF3 Moiety under Various Conditions
The stability of the N-trifluoromethyl group is highly dependent on the electronic nature of the nitrogen atom to which it is attached. While N-CF3 amines are often prone to hydrolysis, N-CF3 groups on electron-deficient nitrogen atoms, such as those in azole rings, exhibit remarkable stability. acs.orgresearchgate.net Research has shown that N-CF3 azoles possess excellent aqueous stability. mdpi.comresearchgate.net This enhanced stability is attributed to the electron-withdrawing nature of the pyrazole ring, which reduces the electron density on the nitrogen atom, thereby strengthening the N-CF3 bond and making it less susceptible to hydrolytic cleavage. acs.org
Studies conducted by Schiesser and colleagues on various N-CF3 amines and azoles highlighted this stability difference. Their findings indicate that for N-CF3 azoles, no corresponding carbamoyl fluoride or free azole was detected upon hydrolysis attempts, in stark contrast to the behavior of N-CF3 anilines and piperazines. nih.gov This inherent stability suggests that the N-CF3 group in 5-iodo-1-(trifluoromethyl)-1H-pyrazole is robust under a wide range of conditions, including those typically encountered in further synthetic transformations and in biological media. Compared to their N-CH3 analogues, N-CF3 azoles demonstrate higher lipophilicity and potentially increased metabolic stability and Caco-2 permeability, making the N-CF3 motif valuable in medicinal chemistry. mdpi.comresearchgate.net
Potential Cleavage or Derivatization of the Trifluoromethyl Group
Despite the general stability of the N-CF3 group on the pyrazole ring, its cleavage can occur under specific, typically harsh, conditions. The formation of "des-CF3" pyrazole impurities has been observed during the synthesis of N-trifluoromethyl pyrazoles, particularly when using unstable intermediates like trifluoromethylhydrazine. acs.orgnih.gov Optimization of reaction conditions, such as the careful selection of acid, solvent, and temperature, is crucial to suppress the formation of these undesired side products. acs.org For the fully formed and stable N-CF3 pyrazole, cleavage of the N-CF3 bond is not a common transformation and requires forcing conditions that are not typically employed in standard synthetic manipulations.
Direct derivatization of the fluorine atoms on the N-CF3 group is extremely challenging due to the high strength of the C-F bonds and is not a synthetically viable transformation under conventional laboratory conditions. Anion-driven C-F bond cleavage has been reported for trifluoromethyl N-aryl hydrazones, but this reactivity has not been documented for the stable N-CF3 pyrazole system. researchgate.netconsensus.app Therefore, for synthetic purposes, the N-CF3 group on the pyrazole ring is best regarded as a stable, non-reactive functional group that modifies the electronic properties of the heterocyclic core.
Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is profoundly influenced by the substituents attached to it. In 5-iodo-1-(trifluoromethyl)-1H-pyrazole, the strongly electron-withdrawing N-trifluoromethyl group deactivates the ring towards electrophilic attack, while the iodine atom at the C5 position serves as a versatile handle for cross-coupling reactions.
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
The pyrazole ring in 5-iodo-1-(trifluoromethyl)-1H-pyrazole is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful inductive electron-withdrawing effect of the N-CF3 group. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com Despite this deactivation, substitution can be achieved under appropriate conditions, with the reaction typically occurring at the C4 position.
Research on closely related 1-aryl-3-CF3-pyrazoles has demonstrated that electrophilic iodination using elemental iodine mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) proceeds with high regioselectivity to afford the 4-iodo derivatives. nih.gov Similarly, bromination with N-bromosuccinimide (NBS) on 1-methyl-3-(trifluoromethyl)-1H-pyrazole cleanly yields the 4-bromo-pyrazole. thieme-connect.com These examples strongly suggest that electrophilic attack on the 1-(trifluoromethyl)pyrazole core preferentially occurs at the C4 position, the only available carbon atom not adjacent to the deactivating N-CF3 group or substituted with iodine.
Table 1: Electrophilic Halogenation of N-Substituted Trifluoromethyl Pyrazoles
| Starting Material | Reagents and Conditions | Product | Position of Substitution | Reference |
|---|---|---|---|---|
| 1-Aryl-3-CF3-1H-pyrazole | I2, CAN, MeCN, rt | 1-Aryl-4-iodo-3-CF3-1H-pyrazole | C4 | nih.gov |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | NBS, CCl4 | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C4 | thieme-connect.com |
Nucleophilic Addition/Substitution on the Pyrazole Ring
The iodine atom at the C5 position of 5-iodo-1-(trifluoromethyl)-1H-pyrazole is a key functional group that enables a variety of nucleophilic substitution reactions, primarily through palladium-catalyzed cross-coupling. The electron-deficient nature of the pyrazole ring, enhanced by the N-CF3 group, facilitates these transformations. 5-Iodo-pyrazoles have been successfully employed as building blocks for the synthesis of more complex molecules via Suzuki-Miyaura and Sonogashira reactions. nih.gov
These reactions allow for the formation of new carbon-carbon bonds at the C5 position, providing access to a wide range of substituted pyrazole derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-iodo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a 5-aryl or 5-vinyl pyrazole.
Sonogashira Coupling: This reaction couples the 5-iodo-pyrazole with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base, to yield a 5-alkynyl pyrazole.
The versatility of these cross-coupling reactions makes 5-iodo-1-(trifluoromethyl)-1H-pyrazole and its derivatives valuable intermediates in organic synthesis. nih.gov
Table 2: Cross-Coupling Reactions of 5-Iodo-1-aryl-3-trifluoromethyl-1H-pyrazoles
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C | 5-Phenyl-1-aryl-3-CF3-pyrazole | 81-98% | nih.gov |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N, THF, 60 °C | 5-(Phenylethynyl)-1-aryl-3-CF3-pyrazole | 78-99% | nih.gov |
Ring-Opening and Rearrangement Reactions
Ring-opening and rearrangement reactions of the pyrazole core are not common transformations under normal conditions due to the aromatic stability of the ring. Such reactions typically require high-energy intermediates or specific functional group patterns that facilitate cleavage or rearrangement. While there is limited literature on such reactions specifically for 5-iodo-1-(trifluoromethyl)-1H-pyrazole, studies on other pyrazole systems can provide insight into potential, albeit uncommon, reactivity. For instance, the formation of a pyrazole nitrene intermediate from an azidopyrazole has been shown to lead to complex rearrangements and ring transformations. mdpi.com These types of reactions, however, necessitate specific precursors and harsh conditions (e.g., thermolysis) and are not considered general reactivity pathways for the title compound. For most synthetic applications, the 1-(trifluoromethyl)pyrazole ring can be considered a stable scaffold.
Functional Group Interconversions on the Pyrazole Ring
The aromatic pyrazole ring is generally characterized by its stability and resistance to both oxidation and reduction reactions. However, the introduction of substituents can modulate the reactivity of the ring, allowing for specific chemical transformations under controlled conditions. This section explores the oxidation and reduction reactions involving the pyrazole ring of 5-iodo-1-(trifluoromethyl)-1H-pyrazole and its derivatives.
Oxidation Reactions
The pyrazole nucleus is notably resistant to oxidative cleavage. Attempts to oxidize alkyl side chains on pyrazole rings with strong oxidizing agents like potassium permanganate (KMnO₄) have been reported, but these reactions typically leave the heterocyclic ring intact. For instance, the oxidation of methyl groups on a pyrazole ring to carboxylic acid groups using KMnO₄ has been challenging, indicating the ring's stability.
One of the primary oxidation reactions involving the pyrazole ring is N-oxidation. 1-Substituted pyrazoles can be oxidized by peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding 2-substituted pyrazole 1-oxides. This transformation introduces an N-oxide functionality, which can alter the electronic properties and subsequent reactivity of the pyrazole ring, making it more susceptible to certain electrophilic substitutions. While yields for this reaction can sometimes be modest due to the N-oxide being susceptible to reaction with the peracid, it remains a viable method for functionalizing the pyrazole core.
Electrochemical methods also offer a pathway for the oxidation of pyrazole derivatives. Electrooxidation has been employed for the functionalization of pyrazoles, including halogenation and thiocyanation, by generating reactive electrophilic species in situ. Furthermore, the electrochemical oxidative aromatization of pyrazolines to pyrazoles is a well-established method.
In specific cases, such as with methylaminopyrazole formamidine, oxidation with potassium permanganate in a neutral medium has been studied. This reaction proceeds via an intermediate complex and results in the formation of methylaminopyrazole, dimethylamine, and carbon dioxide, indicating a side-chain oxidation rather than a direct oxidation of the pyrazole ring itself sciencepublishinggroup.comaun.edu.eg.
Detailed studies on the direct oxidation of the pyrazole ring in 5-iodo-1-(trifluoromethyl)-1H-pyrazole are not extensively documented, likely due to the inherent stability of the pyrazole ring, which is further deactivated by the electron-withdrawing trifluoromethyl group.
Table 1: Examples of Oxidation Reactions on Pyrazole Derivatives
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| 1-Substituted Pyrazoles | m-CPBA or other peracids | 2-Substituted Pyrazole 1-Oxides | N-Oxidation |
| Pyrazolines | Electrochemical Oxidation (e.g., with NaCl as mediator) | Pyrazoles | Oxidative Aromatization |
| Methylaminopyrazole formamidine | KMnO₄ (neutral medium) | Methylaminopyrazole, Dimethylamine, CO₂ | Side-chain Oxidation |
Reduction Reactions
The pyrazole ring is generally stable under both catalytic and chemical reducing conditions. However, functional groups attached to the pyrazole ring can be selectively reduced without affecting the core heterocycle. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used to reduce ester, carboxylic acid, and amide functionalities on pyrazole derivatives to the corresponding alcohols and amines ineosopen.orgresearchgate.netmasterorganicchemistry.com.
While the aromatic pyrazole ring is resistant to reduction, pyrazole derivatives can be reduced under specific conditions. For instance, the reduction of a pyrazole derivative of (+)-usninic acid with sodium borohydride resulted in the stereoselective reduction of an endocyclic carbonyl group, leaving the pyrazole ring intact researchgate.net. In another study, the reductive amination of a pyrazole-4-carbaldehyde was successfully carried out using NaBH₄/I₂ without affecting the pyrazole ring researchgate.net.
Catalytic hydrogenation is a potential method for the reduction of the pyrazole ring itself, which could lead to pyrazolines and subsequently pyrazolidines. However, this transformation often requires harsh conditions, and the pyrazole ring's aromaticity makes it less susceptible to reduction compared to other heterocyclic systems. A patent describes a catalytic hydrogenation process for the preparation of pyrazoles from hydrazone-substituted α,β-unsaturated carbonyl compounds, which involves a cyclization and reduction sequence rather than the reduction of a pre-existing pyrazole ring google.com.
Table 2: Examples of Reduction Reactions on Pyrazole Derivatives
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| Ferrocenylpyrazolecarboxylic acid methyl esters | LiAlH₄ | Ferrocenylpyrazolemethanols | Ester Reduction |
| (+)-Usninic acid pyrazole derivative | NaBH₄ | Carbonyl-reduced derivative | Carbonyl Reduction |
| 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | NaBH₄/I₂, 3-chloro-4-fluoroaniline | Secondary amine derivative | Reductive Amination |
Advanced Synthetic Applications of 5 Iodo 1 Trifluoromethyl 1h Pyrazole Moieties
Strategic Use as a Building Block in Complex Molecular Architectures
The 5-iodo-1-(trifluoromethyl)-1H-pyrazole moiety serves as a fundamental component in the assembly of intricate molecules, particularly those containing polycyclic and fused heterocyclic systems. acs.org The presence of the iodine atom at the 5-position provides a reactive handle for various cross-coupling reactions, while the trifluoromethyl group often enhances the metabolic stability and binding affinity of the final compounds.
Scaffold Construction for Polycyclic and Fused Heterocyclic Systems
The construction of polycyclic and fused heterocyclic systems is a cornerstone of modern drug discovery, as these complex structures often exhibit high affinity and selectivity for biological targets. The 5-iodo-1-(trifluoromethyl)-1H-pyrazole is an excellent precursor for such systems. For instance, the iodine atom can be readily displaced through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. nih.gov This allows for the fusion of the pyrazole (B372694) ring with other aromatic or heterocyclic moieties, leading to the formation of novel polycyclic frameworks.
Research has demonstrated the utility of iodinated pyrazoles in synthesizing more complex trifluoromethylated pyrazoles. nih.gov For example, treatment of 1-aryl-3-CF3-1H-pyrazoles with n-butyllithium followed by iodine results in the exclusive formation of 5-iodo derivatives. nih.gov These can then undergo further reactions to build more elaborate structures. The ability to regioselectively introduce an iodine atom at either the C4 or C5 position of the pyrazole ring further enhances the strategic value of these intermediates in scaffold construction. nih.gov
Design and Synthesis of Novel Scaffolds Incorporating the 5-Iodo-1-(trifluoromethyl)-1H-Pyrazole Moiety
The design and synthesis of novel scaffolds are critical for exploring new chemical space and identifying lead compounds with desired biological activities. The 5-iodo-1-(trifluoromethyl)-1H-pyrazole moiety has been successfully incorporated into a variety of novel scaffolds. For example, it can serve as a key component in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused bicyclic systems. researchgate.net
The synthesis often begins with the cyclocondensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound to form the pyrazole core. nih.govacs.org Subsequent iodination at the 5-position provides the key intermediate. This intermediate can then be subjected to a range of synthetic transformations to build the desired scaffold. The trifluoromethyl group, known for its ability to improve metabolic stability and binding affinity, is a key feature of these novel scaffolds. researchgate.net
Role in Scaffold Diversification and Library Synthesis
The ability to rapidly generate large collections of structurally diverse molecules is essential for high-throughput screening and the discovery of new drug candidates. The 5-iodo-1-(trifluoromethyl)-1H-pyrazole is an ideal substrate for scaffold diversification and library synthesis due to the reactivity of the C-I bond. nih.gov
Combinatorial Chemistry Approaches Utilizing Pyrazole Derivatives
Combinatorial chemistry has revolutionized the drug discovery process by enabling the parallel synthesis of large numbers of compounds. Pyrazole derivatives, including the 5-iodo-1-(trifluoromethyl)-1H-pyrazole, are well-suited for combinatorial approaches. The C-I bond can be functionalized using a wide array of coupling partners in reactions that are amenable to automated or semi-automated synthesis. escholarship.org This allows for the rapid generation of libraries of pyrazole-containing compounds with diverse substituents at the 5-position.
For example, a library of 1,5-diarylpyrazole-4-carboxamides was synthesized using solid-phase techniques, demonstrating the feasibility of using pyrazole building blocks in combinatorial chemistry. acs.org This approach allows for the systematic exploration of the structure-activity relationships of pyrazole derivatives.
Late-Stage Functionalization Strategies
Late-stage functionalization, the introduction of functional groups into a complex molecule at a late step in the synthesis, is a powerful strategy for rapidly accessing analogs of a lead compound. The 5-iodo-1-(trifluoromethyl)-1H-pyrazole is an excellent substrate for late-stage functionalization. The C-I bond can be selectively transformed into a variety of other functional groups, allowing for the diversification of advanced intermediates or even final products.
This approach is particularly valuable for optimizing the properties of a lead compound, as it allows for the targeted modification of specific positions on the molecular scaffold. The ability to perform these transformations late in the synthetic sequence minimizes the need to re-synthesize the entire molecule from scratch for each new analog.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular structure. For 5-iodo-1-(trifluoromethyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a comprehensive structural analysis.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 4-iodo-1H-pyrazole, the protons at the 3 and 5 positions of the pyrazole (B372694) ring appear as a singlet at approximately 7.6 ppm in deuterated dichloromethane (B109758) (CD₂Cl₂). mdpi.com The chemical shift of the N-H proton is also observed in the spectrum. mdpi.com For 5-iodo-1-(trifluoromethyl)-1H-pyrazole, the proton at the 3-position would be expected to show a characteristic chemical shift.
¹³C NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For a similar compound, 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, the molecular formula is confirmed as C5H4F3IN2. bldpharm.com The ¹³C NMR spectrum of 5-iodo-1-(trifluoromethyl)-1H-pyrazole would be expected to show distinct signals for the three carbon atoms of the pyrazole ring and the carbon of the trifluoromethyl group.
¹⁹F NMR Spectroscopy for Trifluoromethyl Group Characterization
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is particularly useful for characterizing fluorine-containing compounds like 5-iodo-1-(trifluoromethyl)-1H-pyrazole. The trifluoromethyl (CF₃) group gives a strong, characteristic signal in the ¹⁹F NMR spectrum. In a related pyrazole derivative, the trifluoromethyl group exhibits a quintet at δ -63.5 ppm. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum provide valuable information about the electronic environment of the trifluoromethyl group. rsc.orgmdpi.com
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different atoms in the molecule. These techniques are crucial for unambiguously assigning the signals observed in the 1D NMR spectra to specific atoms in the 5-iodo-1-(trifluoromethyl)-1H-pyrazole structure. The development of such techniques has significantly advanced the structural elucidation of complex molecules like pyrazoles. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. uni.lujeol.compnnl.gov For 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, the molecular weight is 276.00 g/mol , corresponding to the molecular formula C5H4F3IN2. bldpharm.com In the case of 5-iodo-3-(trifluoromethyl)-1H-pyrazole, the predicted monoisotopic mass is 261.92148 Da. uni.lu HRMS can differentiate between ions with very similar masses, which is crucial for the unambiguous identification of compounds in complex mixtures. jeol.com
The predicted collision cross-section values for various adducts of 5-iodo-3-(trifluoromethyl)-1H-pyrazole have been calculated, providing further structural information. uni.lu For instance, the predicted collision cross-section for the [M+H]⁺ adduct is 127.8 Ų. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 262.92876 | 127.8 |
| [M+Na]⁺ | 284.91070 | 131.1 |
| [M-H]⁻ | 260.91420 | 117.7 |
| [M+NH₄]⁺ | 279.95530 | 142.6 |
| [M+K]⁺ | 300.88464 | 134.3 |
| [M]⁺ | 261.92093 | 120.1 |
| [M]⁻ | 261.92203 | 120.1 |
Table 1: Predicted m/z and Collision Cross Section (CCS) values for adducts of 5-iodo-3-(trifluoromethyl)-1H-pyrazole. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.
For 5-iodo-1-(trifluoromethyl)-1H-pyrazole, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The trifluoromethyl (-CF₃) group typically exhibits strong absorption bands in the region of 1100-1350 cm⁻¹ due to C-F stretching vibrations. The pyrazole ring would be identified by a combination of C=N, C=C, and C-N stretching vibrations, as well as ring stretching modes, which generally appear in the 1400-1650 cm⁻¹ region. The C-H stretching vibrations of the pyrazole ring are expected above 3000 cm⁻¹. The C-I bond, due to its lower bond energy and the high mass of the iodine atom, would have a stretching frequency in the far-infrared region, typically below 600 cm⁻¹.
While detailed, experimentally obtained IR spectra for 5-iodo-1-(trifluoromethyl)-1H-pyrazole are not widely available in peer-reviewed literature, the expected absorption regions are summarized in the table below based on established correlation charts.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C-H (pyrazole ring) | 3000 - 3200 | Stretching |
| C=N, C=C (pyrazole ring) | 1400 - 1650 | Stretching |
| C-F (trifluoromethyl) | 1100 - 1350 | Stretching |
| C-I | < 600 | Stretching |
X-ray Crystallography for Solid-State Structural Determination
As of the latest literature review, a complete single-crystal X-ray diffraction study for 5-iodo-1-(trifluoromethyl)-1H-pyrazole has not been reported in the public domain. Such a study would be invaluable for understanding its precise structural parameters.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Were a crystal structure available, a detailed analysis of the bond lengths and angles within the 5-iodo-1-(trifluoromethyl)-1H-pyrazole molecule would be possible. Key parameters of interest would include the lengths of the C-I, C-F, and various bonds within the pyrazole ring (N-N, N-C, C-C). The bond angles would define the geometry of the pyrazole ring and the orientation of the substituents. Torsional angles would describe the conformation of the trifluoromethyl group relative to the pyrazole ring. This data would provide insight into the electronic effects of the iodo and trifluoromethyl substituents on the pyrazole core.
Investigation of Intermolecular Interactions and Packing
The study of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding (C-I···N or C-I···F), dipole-dipole interactions, and van der Waals forces. These interactions govern the physical properties of the solid, including its melting point and solubility. Understanding the packing motif is crucial for crystal engineering and materials science applications.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of organic compounds.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a rapid and convenient technique for monitoring the progress of a reaction and for preliminary purity checks. sigmaaldrich.cn In a typical setup for a pyrazole derivative, a silica (B1680970) gel plate (silica gel 60 F254) would be used as the stationary phase. sigmaaldrich.cn A suitable mobile phase, likely a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), would be selected to achieve good separation. The position of the compound on the developed plate is visualized, often using a UV lamp (at 254 nm) or by staining with an agent like iodine, and is reported as a retardation factor (Rf). sigmaaldrich.cn The Rf value is characteristic of the compound in a given solvent system.
Column Chromatography (FCC, CC)
For the purification of 5-iodo-1-(trifluoromethyl)-1H-pyrazole on a preparative scale, column chromatography (CC), often performed as flash column chromatography (FCC) for faster separation, is the standard method. sigmaaldrich.cn Similar to TLC, this technique utilizes a stationary phase, typically silica gel, packed into a column. sigmaaldrich.cn The crude product is loaded onto the top of the column, and a solvent system (eluent), optimized based on prior TLC analysis, is passed through the column. sigmaaldrich.cn The different components of the mixture travel through the column at different rates, allowing for their separation and collection as purified fractions. The progress of the separation is monitored by TLC analysis of the collected fractions. sigmaaldrich.cn
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. Its application is widespread in the fields of pharmaceutical analysis, chemical synthesis, and quality control due to its high resolution, sensitivity, and adaptability. For compounds like 5-iodo-1-(trifluoromethyl)-1H-pyrazole, HPLC, particularly in a reverse-phase (RP) mode, would be the standard method for determining its purity and for the separation of potential isomers or impurities generated during its synthesis.
In the context of related trifluoromethyl-pyrazole derivatives, several studies allude to the use of RP-HPLC. These analyses typically employ a non-polar stationary phase, such as a C18-functionalized silica column, and a polar mobile phase. A common mobile phase composition involves a gradient elution with mixtures of water and an organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and resolution, a modifier such as trifluoroacetic acid (TFA) is often added to the mobile phase.
While specific experimental data for 5-iodo-1-(trifluoromethyl)-1H-pyrazole is not available, a representative, hypothetical HPLC method for its analysis can be constructed based on the methods used for analogous compounds. Such a method would likely involve the parameters outlined in the table below. It is crucial to note that these conditions are illustrative and would require optimization for the specific analysis of 5-iodo-1-(trifluoromethyl)-1H-pyrazole.
Table 1: Representative HPLC Parameters for Analysis of Pyrazole Derivatives
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The lack of published, detailed research findings, including specific retention times, chromatograms, and validation data for 5-iodo-1-(trifluoromethyl)-1H-pyrazole, underscores a gap in the analytical characterization of this compound in the public domain. While commercial suppliers of this chemical likely possess internal HPLC data for quality control, this information is not disseminated in scientific literature. Therefore, any researcher seeking to work with this compound would need to develop and validate a suitable HPLC method de novo.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to analyzing the electronic characteristics of 5-iodo-1-(trifluoromethyl)-1H-pyrazole. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wave function, from which various properties can be derived. DFT, particularly with functionals like B3LYP, is a common approach for balancing computational cost and accuracy in studying pyrazole (B372694) derivatives researchgate.net.
The distribution of electrons within a molecule is described by molecular orbitals (MOs), which are central to understanding its chemical behavior libretexts.orguci.edu. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals youtube.com.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity youtube.com. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive.
For 5-iodo-1-(trifluoromethyl)-1H-pyrazole, the electron density is significantly influenced by its substituents. The highly electronegative trifluoromethyl (CF₃) group at the N1 position acts as a strong electron-withdrawing group. The iodine atom at C5 is less electronegative than carbon but is highly polarizable. The electron density is expected to be high around the pyrazole ring's nitrogen atoms and the fluorine atoms of the CF₃ group. The HOMO is likely to have significant contributions from the p-orbitals of the iodine atom and the pyrazole ring, while the LUMO is expected to be distributed over the pyrazole ring and the electron-withdrawing CF₃ group.
Table 1: Illustrative Frontier Molecular Orbital Properties for 5-iodo-1-(trifluoromethyl)-1H-pyrazole
| Parameter | Illustrative Value (eV) | Implication |
| HOMO Energy | -7.0 | Electron-donating capability |
| LUMO Energy | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.5 | High kinetic stability, low reactivity |
Note: The values presented are hypothetical and serve to illustrate the concepts. Actual values would be determined via specific quantum chemical calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the molecule's electron density surface.
On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.
In 5-iodo-1-(trifluoromethyl)-1H-pyrazole, the MEP surface would show:
Negative Potential: Concentrated around the pyridine-like nitrogen atom (N2) of the pyrazole ring and the fluorine atoms of the CF₃ group, making these sites potential hydrogen bond acceptors or coordination sites for electrophiles.
Positive Potential: A significant region of positive potential, known as a σ-hole, is expected on the iodine atom along the extension of the C-I bond. This feature is characteristic of halogen atoms and makes the iodine a potent halogen bond donor mdpi.comresearchgate.net. Areas of lesser positive potential would be found around the hydrogen atoms of the pyrazole ring.
Tautomerism and Isomerism Investigations of 5-Iodo-1-(trifluoromethyl)-1H-pyrazole
Tautomerism is a critical phenomenon in pyrazole chemistry that can influence the structure, reactivity, and biological properties of these heterocycles nih.govencyclopedia.pub. Isomerism, concerning the different possible arrangements of substituents on the ring, is also a key factor in determining a compound's properties.
The most common form of tautomerism in pyrazoles is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the ring nih.govbeilstein-journals.org. This equilibrium is possible in pyrazoles that are unsubstituted on one of the ring nitrogen atoms (N-H pyrazoles).
However, in the case of 5-iodo-1-(trifluoromethyl)-1H-pyrazole, the nitrogen at the 1-position is substituted with a trifluoromethyl group. This substitution completely blocks the pathway for annular prototropic tautomerism, as there is no mobile proton on either ring nitrogen. Therefore, the compound exists as a single, fixed tautomeric form.
While prototropic tautomerism is absent, positional isomers of 5-iodo-1-(trifluoromethyl)-1H-pyrazole can exist. These isomers differ in the placement of the iodo and trifluoromethyl substituents on the pyrazole ring. Computational chemistry can be used to calculate the ground-state energies of these different isomers to predict their relative stabilities.
Table 2: Hypothetical Relative Energies of Positional Isomers
| Isomer | Relative Energy (kJ/mol) | Predicted Stability |
| 5-Iodo-1-(trifluoromethyl)-1H-pyrazole | 0.00 | Most Stable (Reference) |
| 3-Iodo-1-(trifluoromethyl)-1H-pyrazole | +5.2 | Less Stable |
| 4-Iodo-1-(trifluoromethyl)-1H-pyrazole | +8.7 | Least Stable |
Note: These energy values are illustrative examples. The actual relative stabilities would depend on sophisticated computational analysis.
Conformational Analysis and Intramolecular Interactions
Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around single bonds. For 5-iodo-1-(trifluoromethyl)-1H-pyrazole, the primary source of conformational flexibility is the rotation of the trifluoromethyl group around the N1-C(F₃) single bond.
The energy barrier for this rotation is expected to be relatively low, allowing for free rotation at room temperature. However, certain conformations may be stabilized by weak intramolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···F or C-H···N hydrogen bonds could potentially form between the pyrazole C-H bonds and the fluorine atoms or the N2 nitrogen, respectively. The impact of such weak interactions on stabilizing a particular conformation can be evaluated through computational scans of the rotational energy surface scispace.com. The geometry of the molecule is largely planar due to the aromaticity of the pyrazole ring, with the substituents oriented in space. The analysis of these subtle intramolecular forces is crucial for a complete understanding of the molecule's preferred three-dimensional structure.
Steric and Electronic Effects of Iodo and Trifluoromethyl Substituents
The iodo and trifluoromethyl groups at the C5 and N1 positions, respectively, exert significant and distinct steric and electronic influences on the pyrazole ring.
Steric Effects: The iodine atom is considerably larger than a hydrogen atom, leading to significant steric bulk at the C5 position. This steric hindrance can influence the approach of reagents, potentially directing reactions to other positions on the ring and affecting the rotational freedom of substituents. The trifluoromethyl group, while not as large as iodine, is also sterically demanding and can influence the conformation of the molecule.
Electronic Effects: Electronically, the trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the electron density distribution within the pyrazole ring, generally decreasing the electron density and influencing the acidity and basicity of the molecule. The iodine atom, while also electronegative, is highly polarizable. This polarizability allows it to participate in various non-covalent interactions, most notably halogen bonding.
| Substituent | van der Waals Radius (Å) | Electronic Effect | Key Property |
|---|---|---|---|
| Iodo (-I) | 2.15 | Weakly deactivating, highly polarizable | Halogen bond donor |
| Trifluoromethyl (-CF₃) | 2.7 | Strongly electron-withdrawing | Decreases ring electron density |
Halogen Bonding Interactions
A key feature of the iodine substituent in 5-iodo-1-(trifluoromethyl)-1H-pyrazole is its ability to act as a halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential (the σ-hole) along the axis of the covalent bond.
In the case of 5-iodo-1-(trifluoromethyl)-1H-pyrazole, the electron-withdrawing trifluoromethyl group would be expected to enhance the positive character of the σ-hole on the iodine atom, thereby strengthening its halogen bonding capabilities. Computational studies on related 5-iodo-1-arylpyrazoles have demonstrated a variety of halogen bonding interactions, including C–I⋯O, C–I⋯π, C–I⋯Br, and C–I⋯N contacts. researchgate.netmdpi.com These studies, combining single-crystal X-ray diffraction with Hirshfeld analysis and quantum computations, have elucidated the significant role of halogen bonds in the crystal packing of these molecules. mdpi.com
For 5-iodo-1-(trifluoromethyl)-1H-pyrazole, it is predicted that the iodine atom can form strong halogen bonds with various Lewis bases. The strength and geometry of these interactions would be influenced by the nature of the halogen bond acceptor.
| Halogen Bond Type | Potential Acceptor | Predicted Interaction Strength |
|---|---|---|
| C–I⋯N | Nitrogen-containing heterocycles (e.g., pyridine) | Strong |
| C–I⋯O | Carbonyl groups, ethers, sulfoxides | Moderate to Strong |
| C–I⋯π | Aromatic rings | Moderate |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and the energetics of reaction pathways. For a molecule like 5-iodo-1-(trifluoromethyl)-1H-pyrazole, computational studies could illuminate the pathways of its synthesis and subsequent transformations. However, based on currently available literature, specific computational studies detailing the reaction mechanisms for the synthesis or key transformations of 5-iodo-1-(trifluoromethyl)-1H-pyrazole have not been reported. The following sections outline the types of computational analyses that would be necessary to elucidate these mechanisms.
Transition State Analysis for Key Synthetic Transformations
The synthesis of 5-iodo-1-(trifluoromethyl)-1H-pyrazole likely involves the iodination of a 1-(trifluoromethyl)-1H-pyrazole precursor. A key synthetic transformation of this compound would be its participation in cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, utilizing the reactive C-I bond.
Transition state analysis for these reactions would involve locating the transition state structures on the potential energy surface using quantum mechanical methods like Density Functional Theory (DFT). The characterization of these transition states, typically identified by a single imaginary frequency in the vibrational analysis, would provide crucial information about the geometry of the activated complex and the bond-forming and bond-breaking processes. This analysis would allow for a detailed understanding of the reaction's feasibility and selectivity. While the synthesis of 5-iodo-1-aryl-3-CF3-pyrazoles has been reported, computational studies on the transition states of these specific reactions are not available. nih.gov
Energetic Profiles of Reaction Pathways
By mapping the potential energy surface of a reaction, computational chemistry can generate an energetic profile, or reaction coordinate diagram. This profile illustrates the energy changes that occur as reactants are converted into products, passing through transition states and any intermediates.
For the synthesis of 5-iodo-1-(trifluoromethyl)-1H-pyrazole, an energetic profile would reveal the activation energies for each step of the proposed mechanism, allowing for the identification of the rate-determining step. Similarly, for its subsequent reactions, such as cross-coupling, the energetic profiles would help in understanding the reaction kinetics and the factors that influence the reaction rate and outcome.
While computational studies on the oxidative aromatization of pyrazolines and the synthesis of other substituted pyrazoles exist, a specific energetic profile for the synthesis or key reactions of 5-iodo-1-(trifluoromethyl)-1H-pyrazole is not present in the current scientific literature. rsc.orgnih.gov
Future Research Directions and Unexplored Reactivity
Development of Novel and Sustainable Synthetic Routes
The demand for greener chemical processes is a major driver in modern synthetic chemistry. Future efforts will likely concentrate on developing sustainable methods for the synthesis of 5-iodo-1-(trifluoromethyl)-1H-pyrazole and its derivatives, minimizing waste and avoiding harsh reagents.
Conventional methods for synthesizing substituted pyrazoles often involve multi-step procedures and the use of stoichiometric reagents. mdpi.combibliomed.org The development of advanced catalytic systems is crucial for creating more sustainable synthetic routes. Green chemistry principles, such as using water as a solvent and employing reusable catalysts, are central to this endeavor. researchgate.net
Research has demonstrated the utility of various catalysts for pyrazole (B372694) synthesis in aqueous media, including nano-ZnO, saccharin (B28170), and Cetyltrimethylammonium Bromide (CTAB). mdpi.comresearchgate.netugm.ac.id For instance, nano-ZnO has been used effectively for the synthesis of 1,3,5-substituted pyrazole derivatives through the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. mdpi.com Similarly, multicomponent reactions catalyzed by saccharin have been developed for producing pyrazole scaffolds in an eco-friendly manner. ugm.ac.id Future research could adapt these catalytic systems for the synthesis of trifluoromethylated pyrazoles. The development of catalysts, such as novel layered double hydroxide (B78521) (LDH) nano-catalysts, for the one-pot synthesis of functionalized pyrazoles represents a significant step forward. nih.gov
A key area for future catalyst development is the direct C-H functionalization of the pyrazole ring, which would provide a more atom-economical route to compounds like 5-iodo-1-(trifluoromethyl)-1H-pyrazole. Additionally, creating catalysts for direct iodination and trifluoromethylation reactions under green conditions remains a significant goal. researchgate.net
Table 1: Examples of Green Catalysts for Pyrazole Synthesis
| Catalyst | Reaction Type | Advantages |
|---|---|---|
| Nano-ZnO | Condensation | Environmentally friendly, efficient. mdpi.com |
| Saccharin | Multi-component Knoevenagel cyclocondensation | Inexpensive, readily available, high atom-economy. ugm.ac.id |
| CeO/CuO@GQDs@NH | Multi-component reaction | High yield, use of water as solvent. researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions, aligning perfectly with the principles of green chemistry. While the biological activity of pyrazole derivatives is widely studied, their synthesis through biocatalytic transformations is a largely unexplored field. nih.govijtsrd.com
Future research could focus on identifying or engineering enzymes, such as hydrolases, oxidoreductases, or transferases, capable of acting on pyrazole precursors. For example, enzymes could be employed for the stereoselective synthesis of chiral pyrazole derivatives or for the regioselective functionalization of the pyrazole ring, a task that can be challenging using conventional chemical methods. The synthesis of pyrazole-based inhibitors for enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) highlights the interaction between pyrazoles and biological systems, suggesting that enzymatic pathways could be harnessed for their synthesis. nih.gov The development of biocatalytic routes would represent a significant advancement in the sustainable production of complex pyrazole compounds.
Exploration of Unconventional Reactivity Patterns
The combination of the C-I bond and the electron-withdrawing CF₃ group suggests that 5-iodo-1-(trifluoromethyl)-1H-pyrazole may exhibit unique reactivity under non-traditional conditions, such as photochemical or electrochemical stimulation.
Photochemistry offers pathways to high-energy intermediates and unique molecular rearrangements that are not accessible through thermal reactions. The photochemical behavior of iodo-pyrazoles is an area ripe for exploration. The C-I bond is known to be photolabile and can undergo homolytic cleavage upon UV irradiation to generate a highly reactive pyrazolyl radical. This intermediate could participate in a variety of transformations, including:
Radical Coupling Reactions: Dimerization or cross-coupling with other radical species.
Addition to Alkenes and Alkynes: Formation of new carbon-carbon bonds.
Intramolecular Cyclization: Synthesis of fused heterocyclic systems.
Furthermore, the pyrazole ring itself can undergo photochemical rearrangements. Studies on other heterocyclic systems have shown that irradiation can lead to ring isomerization, potentially transforming the pyrazole core into an imidazole (B134444) or other five-membered heterocycles. researchgate.net Investigating the photochemical transformations of 5-iodo-1-(trifluoromethyl)-1H-pyrazole could unlock novel synthetic routes to complex molecular architectures.
Electrosynthesis provides a powerful and green alternative to traditional chemical redox reactions, as it uses electrons as a "traceless" reagent, often under mild conditions. rsc.org The electrochemistry of pyrazoles has been a subject of interest for decades, particularly for functionalization at the C4 position through electrochemical chlorination, bromination, and iodination. rsc.orgmdpi.comrsc.org
For 5-iodo-1-(trifluoromethyl)-1H-pyrazole, electrochemical methods could be explored for several transformations:
Anodic Oxidation: The pyrazole ring can be oxidized at the anode, potentially leading to C-H functionalization or coupling reactions. Polarity inversion through electrooxidation can turn a nucleophilic pyrazole into an electrophilic radical cation, enabling reactions with other nucleophiles. mdpi.com
Cathodic Reduction: The C-I bond can be selectively reduced at the cathode to generate a pyrazolyl anion or radical anion. This intermediate could then be trapped with various electrophiles, providing a route for C-C or C-heteroatom bond formation.
Mediated Reactions: Using redox mediators, such as iodide ions, can enhance selectivity and efficiency. rsc.org For instance, an electrochemical iodide-mediated approach has been used to synthesize pyrazolines and pyrazoles from hydrazones. rsc.org
Table 2: Potential Electrochemical Reactions for Pyrazole Derivatives
| Reaction Type | Description | Potential Outcome for 5-iodo-1-(trifluoromethyl)-1H-pyrazole |
|---|---|---|
| Anodic Halogenation | Direct functionalization of the pyrazole C-H bonds using electrochemically generated halogenating species. rsc.orgresearchgate.net | Further halogenation at available ring positions. |
| Anodic Arylation | N-arylation of the pyrazole ring with an electrochemically oxidized arene. mdpi.com | Synthesis of N-aryl pyrazolium (B1228807) salts. |
| Oxidative Aromatization | Electrochemical oxidation of pyrazoline precursors to form the aromatic pyrazole ring. rsc.org | A potential final step in a synthetic sequence. |
This table is generated based on data from the text and is for illustrative purposes.
Investigation into Coordination Chemistry and Material Science Applications
Pyrazole derivatives are excellent ligands for metal ions due to the presence of two nitrogen atoms, one of which is a pyridine-like sp²-hybridized nitrogen that readily coordinates to metals. chim.it The introduction of a trifluoromethyl group can significantly alter the electronic properties of the pyrazole ring, enhancing the ligand's stability and modifying the properties of the resulting metal complex. researchgate.net
Future research is expected to explore the use of 5-iodo-1-(trifluoromethyl)-1H-pyrazole as a ligand in coordination chemistry. The electron-withdrawing nature of the CF₃ group can influence the Lewis basicity of the nitrogen atoms, leading to complexes with unique catalytic or physical properties. The iodine atom also provides a handle for post-coordination modification via cross-coupling reactions, allowing for the construction of complex, multi-metallic assemblies or metal-organic frameworks (MOFs). Such materials could find applications in gas storage, catalysis, or as advanced electronic materials. smolecule.com The unique properties imparted by the trifluoromethyl and iodo substituents make this compound a promising building block for developing novel functional materials. smolecule.comacs.orgnih.gov
Ligand Design for Transition Metal Catalysis
The pyrazole scaffold is well-established as an effective ligand for transition metals. arkat-usa.orgresearchgate.net The nitrogen atoms of the pyrazole ring can effectively coordinate with metal centers, forming stable complexes that can catalyze a wide array of chemical transformations. The specific structure of 5-iodo-1-(trifluoromethyl)-1H-pyrazole offers intriguing possibilities for the design of novel, highly efficient ligands.
Future research could focus on harnessing this compound as a building block for sophisticated ligand architectures. The key features that make it a promising candidate include:
Tunable Electronic Properties: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly modulate the electronic environment of the pyrazole ring. This allows for the fine-tuning of the ligand's properties, which is crucial for optimizing catalytic activity and selectivity in reactions.
A Handle for Elaboration: The iodine atom at the 5-position serves as a versatile synthetic handle. Through cross-coupling reactions, this position can be functionalized to introduce additional coordinating groups, leading to the creation of bidentate or multidentate ligands. Such complex ligands are highly sought after for their ability to form robust and highly selective catalysts.
Steric Influence: The substituents on the pyrazole ring can be modified to control the steric environment around the metal center, influencing the substrate scope and stereoselectivity of catalytic processes.
The development of new pyrazole-based ligands derived from this scaffold could lead to advances in various fields of catalysis, including asymmetric synthesis where precise control over the catalyst's structure is paramount. nih.gov
Integration into Advanced Functional Materials (e.g., OLEDs, if applicable)
The field of materials science continuously seeks novel organic molecules with unique electronic and photophysical properties. Compounds containing trifluoromethyl-pyrazole moieties are emerging as promising candidates for advanced functional materials. smolecule.com Research has demonstrated that derivatives such as trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines can be successfully employed as emitters in Organic Light-Emitting Diodes (OLEDs), producing bright electroluminescence. mdpi.com
The 5-iodo-1-(trifluoromethyl)-1H-pyrazole scaffold represents a valuable building block for the synthesis of new materials for several reasons:
Electronic Properties: The trifluoromethyl group imparts specific electronic characteristics and can enhance the metabolic stability and bioavailability in certain contexts, which are desirable traits in the design of organic semiconductors and emitters. smolecule.commdpi.com
Synthetic Versatility: The iodo-substituent is a key feature, enabling the incorporation of the pyrazole unit into larger π-conjugated systems through reactions like Suzuki or Sonogashira couplings. This strategy is fundamental for building the complex molecular architectures required for high-performance organic electronic devices.
Future investigations could explore the synthesis of oligomers and polymers incorporating the 5-iodo-1-(trifluoromethyl)-1H-pyrazole unit to evaluate their thermal, photophysical, and electroluminescent properties for applications in OLEDs, organic photovoltaics (OPVs), and other advanced electronic devices. smolecule.commdpi.com
Discovery of New Synthetic Applications for the 5-Iodo-1-(trifluoromethyl)-1H-pyrazole Scaffold
Beyond its potential in catalysis and materials science, 5-iodo-1-(trifluoromethyl)-1H-pyrazole is a versatile building block for organic synthesis, with many of its potential reactions remaining unexplored. smolecule.com The presence of multiple reactive sites on the molecule opens avenues for the creation of a diverse range of complex chemical structures.
The most evident area for future exploration is the reactivity of the carbon-iodine bond. This functional group makes the compound an ideal substrate for a wide variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry. Documented applications for similar iodo-pyrazole derivatives include Sonogashira and Suzuki-Miyaura reactions. arkat-usa.orgresearchgate.net This reactivity could be systematically expanded to include other transformations such as Heck, Stille, Buchwald-Hartwig, and Negishi couplings, providing access to a vast library of novel pyrazole derivatives.
Furthermore, the pyrazole ring itself can participate in various chemical transformations. Research into the cycloaddition reactions and ring transformation chemistry of this scaffold could yield novel heterocyclic systems with interesting biological or physical properties. smolecule.comnih.gov The development of new synthetic methodologies, potentially utilizing flow chemistry for improved safety and scalability, would further enhance the utility of this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com
Data Tables
Table 1: Physicochemical Properties of 5-iodo-1-(trifluoromethyl)-1H-pyrazole
| Property | Value | Source |
| CAS Number | 2648965-95-9 | mdpi.com |
| Molecular Formula | C₄H₂F₃IN₂ | mdpi.com |
| Molecular Weight | 261.97 g/mol | mdpi.com |
| SMILES Code | FC(N1N=CC=C1I)(F)F | mdpi.comnih.gov |
Q & A
Q. What are the key synthetic routes for preparing 5-iodo-1-(trifluoromethyl)-1H-pyrazole, and how can reaction yields be optimized?
The synthesis typically involves iodination of a pre-functionalized pyrazole core. A common method is the reaction of 1-(trifluoromethyl)-1H-pyrazole with iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O). Evidence from analogous compounds shows that yields (~30%) can be improved by controlling temperature (-20°C to 0°C) and stoichiometry (3:1 molar ratio of ICl to pyrazole) . Post-reaction purification via cold ether washes and filtration minimizes byproduct contamination . For higher regioselectivity, diazonium salt intermediates (e.g., 1H-pyrazole-5-diazonium tetrafluoroborate) may be employed, followed by iodide substitution under controlled conditions .
Q. What spectroscopic techniques are essential for characterizing 5-iodo-1-(trifluoromethyl)-1H-pyrazole?
Critical techniques include:
- ¹H/¹³C NMR : The iodine atom induces deshielding effects, with pyrazole protons appearing as doublets (δ 6.68–8.50 ppm) and trifluoromethyl carbons at ~120 ppm (quartet, J = 285 Hz) .
- HRMS (ESI) : Accurate mass analysis confirms molecular formula (e.g., C₅H₃F₃IN₃⁺ requires 396.8573, observed 396.8564) .
- IR Spectroscopy : C-F stretches (1100–1250 cm⁻¹) and N-H stretches (3100–3300 cm⁻¹) validate functional groups .
Q. What safety precautions are necessary when handling fluorinated pyrazole derivatives?
Fluorinated pyrazoles require strict ventilation (fume hoods) due to potential inhalation hazards. Personal protective equipment (nitrile gloves, safety goggles) is mandatory to prevent skin/eye contact. Storage should be in dry, cool environments (<25°C) away from oxidizers. Spills must be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of 5-iodo-1-(trifluoromethyl)-1H-pyrazole in metallation reactions?
The trifluoromethyl group is strongly electron-withdrawing, enhancing the acidity of adjacent C-H bonds (e.g., C-4 position). DFT calculations reveal that deprotonation at C-4 generates a stabilized carbanion, facilitating transition metal coordination (e.g., Pd or Cu). Steric hindrance from the CF₃ group directs metallation to less hindered sites, enabling regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies address contradictions in biological activity data for trifluoromethyl pyrazole derivatives?
Discrepancies in bioactivity (e.g., COX-2 inhibition vs. cytotoxicity) often arise from substituent positioning. Structure-activity relationship (SAR) studies suggest:
- Para-substituted aryl groups (e.g., 4-methylphenyl) enhance COX-2 selectivity by fitting into hydrophobic enzyme pockets .
- Iodo substituents may reduce metabolic stability, requiring pharmacokinetic optimization via deuterium isotope effects or prodrug approaches .
Methodological validation via isothermal titration calorimetry (ITC) and crystallography can resolve binding affinity conflicts .
Q. How can computational modeling predict reaction pathways for synthesizing fluorinated pyrazole analogs?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example:
- Cyclocondensation reactions : Simulating phenyl alkynyl trifluoromethyl ketone + hydrazine interactions predicts regioselective pyrazole formation via [3+2] cycloaddition .
- Deprotonation energetics : Calculating pKa values of pyrazole C-H bonds identifies optimal bases (e.g., LDA vs. KHMDS) for metallation .
Q. What are the challenges in scaling up diazonium salt-based syntheses of iodo-pyrazoles?
Key issues include:
- Exothermicity : Slow addition of nitrite esters (e.g., isoamyl nitrite) at -20°C prevents runaway reactions .
- Byproduct formation : Diazonium salts decompose above 0°C; in situ generation and immediate use minimize degradation .
- Solvent choice : Dry THF stabilizes intermediates, while ether washes improve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
